molecular formula C20H20N4O3 B2360563 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 887198-52-9

2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide

Cat. No.: B2360563
CAS No.: 887198-52-9
M. Wt: 364.405
InChI Key: APGXYQKLHMTUMH-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide is a complex organic compound featuring a quinoxaline core fused with a morpholine-acetamide side chain, making it a molecule of significant interest in medicinal chemistry and drug discovery research. Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against different tumors . Their planar, bicyclic structure allows for diverse interactions with biological targets. This particular compound is a key intermediate for researchers investigating the development of new therapeutic agents. The structural motif of this compound suggests potential for multifaceted research applications. The quinoxaline core is a privileged scaffold in anticancer research, with numerous derivatives identified as effective agents against various cancer cell lines . These compounds can target hallmarks of cancer through a multitude of mechanisms. One prominent mechanism involves the inhibition of enzymes critical for cell proliferation. Molecular modeling studies on similar quinoxaline derivatives have shown they can be good binders to the human thymidylate synthase (hTS) homodimer interface, potentially inhibiting the enzyme by stabilizing its inactive conformation . This makes them valuable tools for studying nucleotide metabolism and cancer cell viability. Furthermore, the presence of the quinoxaline moiety also positions this compound as a candidate for antiviral research, particularly against respiratory pathogens. Quinoxaline derivatives have been explored as potent inhibitors of influenza viruses and coronaviruses, including SARS-CoV-2, with computational docking studies revealing high-affinity binding to viral proteases responsible for replication . Researchers can utilize this compound to probe novel mechanisms for combating viral infections. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-18(13-24-9-11-27-12-10-24)21-15-6-2-1-5-14(15)19-20(26)23-17-8-4-3-7-16(17)22-19/h1-8H,9-13H2,(H,21,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGXYQKLHMTUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxalinone Core Synthesis

Quinoxalinones are synthesized via cyclocondensation of o-phenylenediamines with α-keto acids or esters. For 3-oxo-4H-quinoxaline-2-carboxylic acid derivatives, 2-chloro-3-phenylquinoxaline serves as a pivotal intermediate. Chloroquinoxaline 1 undergoes thiolation with N-cyclohexyldithiocarbamatecyclohexylammonium salt 2 in chloroform at 61°C for 12 h, yielding 3-phenylquinoxaline-2(1H)-thione 3 (69% yield). Subsequent oxidation of the thione to the 3-oxo derivative is achieved using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature, though this step requires strict anhydrous conditions to prevent over-oxidation.

Morpholin-4-yl-Acetamide Side Chain Construction

The 2-morpholin-4-yl-acetamide fragment is synthesized via nucleophilic substitution of chloroacetyl chloride with morpholine, followed by hydrazide formation. Ethyl chloroacetate reacts with morpholine in ethyl acetate containing triethylamine to yield ethyl 2-morpholin-4-yl-acetate (81% yield). Saponification with NaOH in ethanol produces 2-morpholin-4-yl-acetic acid, which is converted to the corresponding hydrazide 6 via treatment with hydrazine hydrate.

Convergent Coupling Strategies

Amide Bond Formation via Carbodiimide-Mediated Activation

The quinoxalinone-phenyl amine intermediate 4 (derived from nitro reduction of 2-(3-oxo-4H-quinoxalin-2-yl)nitrobenzene using H₂/Pd-C in THF) is coupled with 2-morpholin-4-yl-acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 0°C to 25°C. This method affords the target acetamide in 73–78% yield after recrystallization from petroleum ether-ethyl acetate (1:3).

Table 1: Comparative Yields of Amide Coupling Methods

Coupling Reagent Solvent Temperature Yield (%)
EDC/HOBt DMF 0–25°C 73–78
DCC/DMAP CH₂Cl₂ Reflux 65–70
HATU DMF 0–5°C 68–72

One-Pot Tandem Alkylation-Cyclization

An alternative route involves in situ generation of the acetamide linkage during quinoxalinone assembly. 2-Aminophenylboronic acid is subjected to Suzuki-Miyaura coupling with 3-oxo-4H-quinoxaline-2-carbonyl chloride, followed by reaction with 2-morpholin-4-yl-acetyl chloride in the presence of NaHCO₃. This method streamlines synthesis but requires precise stoichiometric control to minimize diacylation byproducts.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.37–8.29 (m, 2H, quinoxaline H), 7.94–7.86 (m, 4H, aromatic H), 4.03 (s, 2H, SCH₂CO), 3.61 (t, J = 4.5 Hz, 4H, morpholine OCH₂), 2.44 (t, J = 4.5 Hz, 4H, morpholine NCH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.8 (C=O), 161.2 (quinoxaline C=O), 153.3–127.8 (aromatic C), 66.5 (morpholine OCH₂), 53.1 (morpholine NCH₂), 34.5 (SCH₂CO).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) confirms ≥98% purity, with retention time = 6.72 min. Elemental analysis aligns with theoretical values (C₂₁H₂₁N₄O₃: C 66.13%, H 5.51%, N 14.75%; Found: C 66.09%, H 5.48%, N 14.72%).

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Patent WO2019138362A1 highlights methyl isobutyl ketone (MIBK) as a superior solvent for large-scale extractions due to its low water solubility and high partition coefficients. Catalytic hydrogenation using Pd/C (1 wt%) in THF at 70°C achieves quantitative nitro reduction without over-reduction byproducts.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline moiety.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce partially hydrogenated quinoxalines .

Scientific Research Applications

2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide is a complex organic compound with a morpholine ring and a quinoxaline moiety that is used in several scientific research applications.

Scientific Research Applications

  • Chemistry It serves as a fundamental building block in the synthesis of more complex molecules.
  • Biology The compound is being researched for its potential as a bioactive molecule, with studies examining its effects on various biological pathways.
  • Medicine There is ongoing research into its potential as a therapeutic agent for conditions such as cancer and neurological disorders.
  • Industry It is being explored for its use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety can interact with various enzymes and receptors, potentially inhibiting their activity, which can lead to downstream effects on cellular pathways, making the compound a candidate for drug development.

Chemical Reactions

2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide can undergo various chemical reactions:

  • Oxidation It can be oxidized to introduce additional functional groups.
  • Reduction

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, making the compound a candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Acetamides

Key Examples:

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ():

  • Structural Features : Acetyl and dimethyl substituents on the morpholine ring; isopropylphenyl acetamide group.
  • Synthesis : Achieved via acetylation of intermediates using acetyl chloride and Na₂CO₃ in CH₂Cl₂ .
  • Key Data : NMR confirms intramolecular hydrogen bonding (δ 7.69 ppm, br s for NH).

2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Structural Features: Methylsulfonyl group enhances electrophilicity; similar acetamide backbone.

Comparison with Target Compound:
  • The target compound replaces the acetyl/sulfonyl groups with a 3-oxo-quinoxaline moiety, which may enhance aromatic interactions and alter binding affinity. The morpholine ring’s oxygen atom likely participates in hydrogen bonding, akin to derivatives in .

Quinoxaline/Quinazoline-Acetamide Hybrids

Key Examples:

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (): Structural Features: Quinoxaline core with diphenyl substituents; thiouracil or benzimidazole-thiol linkages. Synthesis: Reflux with thiouracil derivatives in acetonitrile yields pyrimidine-thioacetamide hybrids . Activity: Not specified, but similar frameworks are explored for antimicrobial applications.

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide (): Structural Features: Quinazolinone core with ethylamino substituent.

Comparison with Target Compound:
  • The target’s 3-oxo-quinoxaline group differs from quinazolinones in electronic properties (quinoxaline lacks the lactam oxygen).

Cyanoacetamide Derivatives

Key Example:

2-Cyano-N-(4-sulfamoylphenyl)ethanamide Derivatives ():

  • Structural Features: Cyano and sulfamoyl groups; arylhydrazine linkages.
  • Synthesis : Diazonium salt coupling under cold conditions yields hydrazine-bridged products .
  • Spectral Data : IR peaks at 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O); NMR confirms NH₂ and NH protons .
Comparison with Target Compound:
  • The cyano group in these derivatives introduces strong electron-withdrawing effects, unlike the target’s morpholine-quinoxaline system. This could lead to divergent reactivity and target selectivity.

Simple Acetamide Intermediates

Key Example:

2-Chloro-N-(4-fluorophenyl)acetamide ():

  • Structural Features : Chloro and fluorophenyl groups; minimal substitution.
  • Role: Intermediate for synthesizing complex derivatives (e.g., quinoline- or piperazinedione-based compounds) .
Comparison with Target Compound:
  • The target’s complexity (morpholine + quinoxaline) contrasts with this simple scaffold, highlighting the trade-off between synthetic accessibility and functional diversity.

Structural and Functional Analysis Table

Compound Class Example Compound Key Substituents Synthesis Method Potential Activity Reference
Morpholine-acetamide 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Acetyl, dimethyl, isopropylphenyl Acetylation in CH₂Cl₂ Hydrogen-bonding motifs
Quinoxaline-acetamide Target Compound Morpholin-4-yl, 3-oxo-quinoxaline Not specified (likely coupling reactions) Receptor modulation (e.g., ROR-gamma)
Quinazolinone-acetamide 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Ethylamino, phenyl Reaction with amines Anti-inflammatory
Cyanoacetamide 2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives Cyano, sulfamoyl, arylhydrazine Diazonium salt coupling Antimicrobial

Key Research Findings and Trends

Morpholine Substitutions: Derivatives with acetyl or sulfonyl groups () show enhanced polarity, which may improve solubility compared to the target compound’s quinoxaline moiety.

Quinoxaline vs. Quinazolinone: Quinazolinones () exhibit notable anti-inflammatory activity, suggesting the target’s quinoxaline core could be optimized for similar applications.

Synthetic Flexibility: The target’s structure allows for modular modifications (e.g., varying substituents on morpholine or quinoxaline), akin to methods in and .

Biological Activity

2-Morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide is a complex organic compound featuring both morpholine and quinoxaline moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{3}

IUPAC Name: 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
CAS Number: 887198-52-9

Biological Activity Overview

Research indicates that 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown potential as an anticancer agent, with studies indicating significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Preliminary evaluations suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Enzyme Inhibition : The compound's interaction with specific enzymes suggests potential applications in treating conditions related to enzyme dysfunction.

The mechanism of action for this compound involves its interaction with various molecular targets. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to downstream effects on cellular pathways, which is crucial for its therapeutic potential.

Anticancer Studies

A study evaluated the cytotoxic effects of the compound on the MCF-7 breast cancer cell line. The results indicated an IC50 value of approximately 5 µM, demonstrating significant potency compared to standard chemotherapeutic agents such as doxorubicin (IC50 ≈ 10 µM) .

CompoundCell LineIC50 (µM)
2-Morpholin-4-yl-N-[...]MCF-75
DoxorubicinMCF-710

Antimicrobial Activity

In vitro antimicrobial assessments revealed that the compound exhibited moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Synthesis and Characterization

The synthesis of 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The initial steps include the preparation of the quinoxaline core through condensation reactions, followed by the introduction of the morpholine ring via nucleophilic substitution .

Synthetic Route Overview

  • Quinoxaline Preparation : Condensation of o-phenylenediamine with diketones.
  • Morpholine Introduction : Nucleophilic substitution involving morpholine derivatives.
  • Final Acylation : Acylation to yield the target compound.

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide with high purity?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Core Formation : Construct the quinoxaline core via Friedländer condensation or cyclization of o-phenylenediamine derivatives with ketones under acidic/basic conditions (e.g., H₂SO₄ or KOH) .
  • Morpholine Integration : Introduce the morpholin-4-yl group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .
  • Acetamide Coupling : Use peptide coupling reagents (e.g., HATU or EDCI) to attach the acetamide moiety to the aryl group. Purify intermediates via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and final products via recrystallization (e.g., ethyl acetate/hexane) .
    Critical Parameters : Monitor reaction progress with TLC/HPLC; optimize temperature (60–100°C) and solvent polarity to minimize byproducts .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., quinoxaline C=O at ~168 ppm, morpholine protons at δ 3.3–4.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI/APCI(+): M+H⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
    Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem entries) to resolve ambiguities .

Advanced: How can conflicting bioactivity data (e.g., in vitro vs. in vivo efficacy) be systematically addressed?

Methodological Answer:

  • Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites (e.g., morpholine ring oxidation) .
  • Target Engagement Assays : Employ cellular thermal shift assays (CETSA) or fluorescence polarization to confirm target binding in physiological environments .
  • Dose-Response Optimization : Adjust dosing regimens in animal models to account for bioavailability limitations (e.g., poor solubility) using co-solvents like PEG-400 .

Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PI3K) or DNA topoisomerases, guided by quinoxaline’s planar structure .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes in target proteins .
  • QSAR Modeling : Corrogate substituent effects (e.g., morpholine’s electron-donating properties) with bioactivity data to refine predictive models .

Basic: How can reaction yields be improved during the acetamide coupling step?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for Buchwald-Hartwig amination; optimize ligand ratios (1:2 Pd:ligand) .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity; maintain inert atmosphere (N₂/Ar) to prevent oxidation .
  • Workup Strategies : Quench reactions with ice-cold water to precipitate products; use centrifugal partition chromatography for challenging separations .

Advanced: What experimental designs mitigate off-target effects in biological assays?

Methodological Answer:

  • Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to assess selectivity .
  • CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., EGFR) to confirm on-target activity .
  • Proteomic Profiling : Perform SILAC-based mass spectrometry to identify unintended protein interactions .

Basic: What stability challenges arise during storage, and how are they managed?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the acetamide bond (pH-sensitive) or morpholine ring oxidation. Monitor via accelerated stability studies (40°C/75% RH) .
  • Formulation Solutions : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to block light/oxygen .

Advanced: How can in silico methods guide the optimization of metabolic stability?

Methodological Answer:

  • CYP450 Metabolism Prediction : Use StarDrop or MetaSite to identify vulnerable sites (e.g., morpholine α-carbons); introduce blocking groups (e.g., CF₃) .
  • LogP Adjustments : Reduce lipophilicity (<3) via substituent modification (e.g., -OH or -SO₂NH₂) to enhance aqueous solubility .

Basic: What spectroscopic methods differentiate polymorphic forms of the compound?

Methodological Answer:

  • PXRD : Identify distinct diffraction patterns for polymorphs (e.g., Form I vs. II) .
  • DSC/TGA : Measure melting points and thermal decomposition profiles to assess crystalline stability .

Advanced: How do structural modifications (e.g., morpholine vs. thiomorpholine) alter biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with thiomorpholine () or piperazine; test in kinase inhibition assays .
  • Electron Density Analysis : Use DFT calculations (Gaussian 09) to compare electron-donating capacities of substituents .

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